molecular formula C9H16O2 B065382 Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) CAS No. 179249-43-5

Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI)

Cat. No. B065382
M. Wt: 156.22 g/mol
InChI Key: QQTXERCLWKUTKH-UHFFFAOYSA-N
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Description

Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) is a chemical compound that has gained significant attention in scientific research. It is commonly known as cumene hydroperoxide and is produced industrially for various purposes, including the production of phenol and acetone. In

Mechanism Of Action

Cumene hydroperoxide acts as an oxidizing agent in biological systems. It can react with proteins, lipids, and DNA, leading to oxidative damage. Cumene hydroperoxide can also activate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune response.

Biochemical And Physiological Effects

Cumene hydroperoxide has been shown to induce oxidative stress and inflammation in various cell types. It can also induce cell death through apoptosis or necrosis. Cumene hydroperoxide has been implicated in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Cumene hydroperoxide is a commonly used oxidizing agent in laboratory experiments. It is relatively stable and can be easily synthesized. However, it is also highly reactive and can be hazardous to handle. Cumene hydroperoxide can also induce oxidative damage to experimental samples, which can be a limitation in some experiments.

Future Directions

There are several future directions for research on cumene hydroperoxide. One area of interest is the role of cumene hydroperoxide in the pathogenesis of various diseases. Further research is needed to elucidate the mechanisms by which cumene hydroperoxide induces oxidative damage and inflammation in biological systems. Another area of interest is the development of new synthetic methods for cumene hydroperoxide and its derivatives. Finally, the use of cumene hydroperoxide as a potential therapeutic agent for the treatment of various diseases is an area of active research.

Synthesis Methods

Cumene hydroperoxide is synthesized by the autoxidation of cumene in the presence of oxygen. The reaction is catalyzed by transition metal ions such as iron, copper, or cobalt. The process involves the formation of a cumene radical, which reacts with oxygen to form a cumene peroxide radical. The cumene peroxide radical then reacts with another molecule of cumene to form cumene hydroperoxide.

Scientific Research Applications

Cumene hydroperoxide has various applications in scientific research. It is commonly used as a radical initiator in polymerization reactions. It is also used as a source of free radicals in chemical reactions and as an oxidizing agent in organic synthesis. Cumene hydroperoxide is also used in the production of phenol and acetone, which are important industrial chemicals.

properties

CAS RN

179249-43-5

Product Name

Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI)

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-hydroperoxy-1-propan-2-ylcyclohexene

InChI

InChI=1S/C9H16O2/c1-7(2)8-4-3-5-9(6-8)11-10/h6-7,9-10H,3-5H2,1-2H3

InChI Key

QQTXERCLWKUTKH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(CCC1)OO

Canonical SMILES

CC(C)C1=CC(CCC1)OO

synonyms

Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI)

Origin of Product

United States

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